molecular formula C12H17BF3NO3 B8055107 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B8055107
M. Wt: 291.08 g/mol
InChI Key: PWHUBAJNDSVEOC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid pinacol ester moiety. The trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester typically involves the iridium-catalyzed borylation of 2,6-bis(trifluoromethyl)pyridine. This reaction proceeds efficiently under mild conditions, yielding the desired boronic ester in good to excellent yields . The reaction conditions often include the use of iridium catalysts, such as [Ir(COD)Cl]2, in the presence of bis(pinacolato)diboron and a suitable base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Major Products

    Coupled Products: In Suzuki-Miyaura reactions, the major products are biaryl compounds.

    Alcohols: Oxidation of the boronic ester yields the corresponding alcohols.

    Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylcarboxy)pyridine-5-boronic acid
  • 3-Aminopyridine-5-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Uniqueness

2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity. The compound’s stability and ease of handling further enhance its utility in various synthetic applications .

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(trifluoromethyl)pyridin-4-yl]borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF3NO3/c1-10(2,18)11(3,4)20-13(19)8-5-6-17-9(7-8)12(14,15)16/h5-7,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHUBAJNDSVEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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